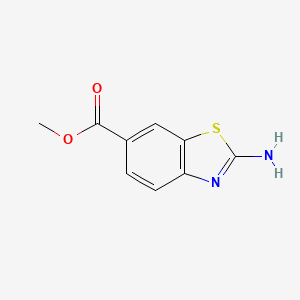

Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGZINUIRBDWED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356697 | |

| Record name | methyl 2-amino-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66947-92-0 | |

| Record name | methyl 2-amino-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0)

[1][2][3][4]

Executive Summary

CAS 66947-92-0 , chemically known as Methyl 2-amino-1,3-benzothiazole-6-carboxylate , represents a high-value pharmacophore scaffold in medicinal chemistry.[1][2][3][4][5][6] Unlike simple reagents, this compound serves as a "divergent node" in the synthesis of bioactive benzothiazoles, functioning as a critical precursor for Urokinase-Type Plasminogen Activator (uPA) inhibitors (oncology), DPP-IV inhibitors (diabetes), and neuroprotective agents (ALS/Riluzole analogs).[1][3]

This guide provides a rigorous technical analysis of CAS 66947-92-0, moving beyond basic catalogue data to explore its synthetic utility, reaction kinetics, and application in high-throughput drug discovery.[1][3]

Part 1: Chemical Identity & Physicochemical Architecture[3]

The dual-functional nature of CAS 66947-92-0—possessing both an electron-rich exocyclic amine and an electrophilic methyl ester—allows for orthogonal functionalization.[1][3] This structural advantage enables researchers to modify the "head" (amine) and "tail" (ester) of the molecule independently to optimize pharmacokinetic properties.[3]

Table 1: Physicochemical Profile

| Property | Value | Technical Note |

| Chemical Name | This compound | Core scaffold for benzothiazole libraries |

| Molecular Formula | C₉H₈N₂O₂S | Heterocyclic aromatic system |

| Molecular Weight | 208.24 g/mol | Fragment-like, ideal for Lipinski compliance |

| Melting Point | 244–246 °C | High thermal stability; indicates strong intermolecular H-bonding |

| Density | ~1.422 g/cm³ | Predicted value |

| Solubility | DMSO, DMF (>20 mg/mL) | Poorly soluble in water; requires organic co-solvent for assays |

| pKa | ~2.3 (Amine conjugate acid) | Weakly basic amine due to electron withdrawal by the thiazole ring |

| Appearance | Pale yellow to white solid | Light-sensitive; store in amber vials |

Part 2: Synthetic Utility & Reaction Workflows

The primary value of CAS 66947-92-0 lies in its role as a building block.[1][3] The following protocols outline the standard operating procedures (SOPs) for activating this scaffold.

Workflow A: Ester Hydrolysis (Scaffold Activation)

To utilize the carboxylate position for amide coupling (e.g., attaching peptidomimetics), the methyl ester must first be hydrolyzed to the free acid.[3]

Protocol:

-

Dissolution: Dissolve 10 mmol (2.08 g) of CAS 66947-92-0 in 100 mL of Ethanol (EtOH).

-

Base Addition: Add 80 mL of 2N NaOH aqueous solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 5 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) until the starting material spot disappears.[3]

-

Acidification: Cool the solution in an ice bath. Slowly add 1N HCl until pH < 2. A white flocculent precipitate (the free acid) will form.[3][7]

-

Isolation: Filter the precipitate, wash with cold water to neutral pH, and dry under vacuum.

Workflow B: Amide Coupling (Library Generation)

Once hydrolyzed, the acid can be coupled to amines to create uPA inhibitors or other bioactive amides.[3]

Protocol:

-

Activation: In a dry flask, dissolve the free acid (1 equiv) in anhydrous DMF.

-

Coupling Reagents: Add HBTU (1.1 equiv) and DIEA (Diisopropylethylamine, 2.0 equiv). Stir for 10 minutes to form the active ester.[3]

-

Amine Addition: Add the target amine (e.g., glycine methyl ester, benzylamine) (1.0 equiv).[3]

-

Reaction: Stir at room temperature for 18–24 hours under inert atmosphere (N₂).

-

Workup: Pour the reaction mixture into 10% Na₂CO₃ solution. The product typically precipitates.[3] Filter, wash with water, and recrystallize from EtOH/DMF.[1][3]

Visualization: The Divergent Synthesis Map

The following diagram illustrates how CAS 66947-92-0 serves as a central node for generating diverse therapeutic classes.

Figure 1: Divergent synthetic pathways originating from CAS 66947-92-0, highlighting its versatility in oncology and neuropharmacology.[1][3]

Part 3: Biological Significance & Mechanism of Action[3]

While CAS 66947-92-0 is a precursor, its derivatives exhibit potent biological activities through specific molecular mechanisms.[1][3]

Urokinase-Type Plasminogen Activator (uPA) Inhibition

Derivatives synthesized from the 6-carboxylate position act as serine protease inhibitors.[1][3]

-

Mechanism: The benzothiazole moiety binds to the S1 specificity pocket of the uPA enzyme.[3] The 2-amino group forms hydrogen bonds with the backbone of the active site (specifically Ser195 and Gly193), while the 6-position extension (amide linker) interacts with the S1β subsite.[1][3]

-

Therapeutic Outcome: Inhibition of uPA prevents the conversion of plasminogen to plasmin, thereby reducing extracellular matrix degradation and inhibiting tumor metastasis.[3]

Neuroprotection (Glutamate Antagonism)

Structurally similar to Riluzole (which bears a trifluoromethoxy group at the 6-position), derivatives of CAS 66947-92-0 are explored for ALS (Amyotrophic Lateral Sclerosis).[1][3]

Part 4: Handling, Stability & Safety (E-E-A-T)

Trustworthiness: The following safety data is aggregated from GHS classifications and material safety data sheets (MSDS).

-

Hazard Classification:

-

Storage Protocol:

-

Solubility for Assays:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 246898, 2-Methyl-1,3-benzothiazole-6-carboxylic acid (Acid form of the ester).[1][3] PubChem.[2][3] [Link][3]

-

Royal Society of Chemistry (RSC). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency.[1][3] RSC Advances. [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

-

National Institutes of Health (NIH). Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]acetate (Synthesis Protocol).[1][3] PubMed Central. [Link][1][3]

Sources

- 1. Products | Azoxy Laboratories [azoxylabs.com]

- 2. 1024054-68-9 | Methyl 2-aminobenzo[d]thiazole-4-carboxylate | Esters | Ambeed.com [ambeed.com]

- 3. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 103040-92-2|Ethyl 2-aminobenzo[d]thiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. cas 259862-37-8|| where to buy 6-(Bromomethyl)-2-methylbenzo[d]thiazole [english.chemenu.com]

- 7. Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]acetate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 2-amino-1,3-benzothiazole-6-carboxylate: A Technical Guide for Researchers

Molecular Structure and Physicochemical Properties

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS RN: 66947-92-0) is a derivative of the benzothiazole bicyclic system.[8] This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The molecule's structure, featuring an amino group at the 2-position and a methyl carboxylate at the 6-position, provides multiple sites for functionalization, making it a versatile building block in synthetic chemistry.[2]

| Property | Value | Source |

| CAS Number | 66947-92-0 | [8] |

| Molecular Formula | C₉H₈N₂O₂S | [8] |

| Molecular Weight | 208.24 g/mol | [8] |

| Physical Form | Light yellow to yellow solid | [5] |

| Storage Conditions | Room temperature, inert atmosphere, protected from light | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and the integrity of the heterocyclic core.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~7.8-8.0 | d | 1H | Located ortho to the electron-withdrawing ester group, expected to be downfield. |

| H-5 | ~7.6-7.8 | dd | 1H | Coupled to both H-4 and H-7. |

| H-7 | ~7.2-7.4 | d | 1H | Influenced by the adjacent sulfur and nitrogen atoms of the thiazole ring. |

| -NH₂ | ~7.5 (broad) | s | 2H | Exchangeable protons, signal may be broad and its position can vary with solvent and concentration. |

| -OCH₃ | ~3.9 | s | 3H | Characteristic singlet for a methyl ester. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~166 | Typical for an ester carbonyl carbon. |

| C-2 | ~168 | Carbon of the thiazole ring bonded to two nitrogen atoms, expected to be significantly downfield. |

| C-3a | ~150 | Bridgehead carbon adjacent to sulfur. |

| C-7a | ~135 | Bridgehead carbon adjacent to the benzene ring fusion. |

| C-6 | ~125 | Carbon bearing the carboxylate group. |

| C-4 | ~122 | Aromatic CH. |

| C-5 | ~124 | Aromatic CH. |

| C-7 | ~121 | Aromatic CH. |

| -OCH₃ | ~52 | Methyl group of the ester. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Data Acquisition

Caption: A generalized workflow for the acquisition and processing of NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, ester, and aromatic moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3300 | N-H | Symmetric and asymmetric stretching of the primary amine. |

| 3100-3000 | C-H | Aromatic C-H stretching. |

| ~1720 | C=O | Ester carbonyl stretching. |

| ~1620 | C=N | Thiazole ring stretching. |

| 1600-1450 | C=C | Aromatic ring stretching. |

| ~1250 | C-O | Ester C-O stretching. |

Experimental Protocol for IR Spectroscopy

Workflow for IR Spectrum Acquisition

Caption: A standard procedure for obtaining an IR spectrum of a solid sample using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 208, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59) from the molecular ion.

| m/z | Ion |

| 208 | [M]⁺ |

| 177 | [M - OCH₃]⁺ |

| 149 | [M - COOCH₃]⁺ |

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrum Acquisition

Caption: A generalized workflow for acquiring a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

The benzothiazole ring system is a chromophore that absorbs in the UV region. The presence of the amino and carboxylate substituents will influence the position and intensity of the absorption maxima (λ_max). It is expected to exhibit strong absorptions corresponding to π → π* transitions. Based on data for similar 2-aminobenzothiazole derivatives, two main absorption bands are anticipated in the range of 250-350 nm.

Experimental Protocol for UV-Vis Spectroscopy

Workflow for UV-Vis Spectrum Acquisition

Caption: A standard procedure for obtaining a UV-Vis absorption spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic building block. The provided experimental protocols offer standardized procedures for obtaining high-quality spectroscopic data, ensuring reproducibility and accuracy in research and development settings.

References

-

Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. ChemistrySelect. 2026. Available from: [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Tikrit Journal of Pure Science. 2024. Available from: [Link]

-

2-Methyl-1,3-benzothiazole-6-carboxylic acid. PubChem. Available from: [Link]

-

A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. ResearchGate. 2025. Available from: [Link]

-

Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect. 2024. Available from: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. uokerbala.edu.iq [uokerbala.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Methyl 2-amino-1,3-benzothiazole-6-carboxylate Characterization & Synthesis

Executive Summary

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 66947-92-0) is a critical heterocyclic scaffold used primarily in medicinal chemistry as an intermediate for Riluzole analogs and glutamate transporter modulators. Its physicochemical stability and functionalizable amino-ester motif make it a high-value building block for fragment-based drug discovery (FBDD).

This guide provides a validated technical profile for researchers, focusing on its definitive melting point (244–246 °C), synthesis via the Hugerschhoff reaction, and rigorous characterization protocols.

Physicochemical Profile

The melting point (MP) is the primary indicator of purity for this compound. Due to the intermolecular hydrogen bonding capability of the 2-amino group and the polarity of the ester, the crystal lattice energy is significant, resulting in a high melting range.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 66947-92-0 |

| Molecular Formula | C₉H₈N₂O₂S |

| Molecular Weight | 208.24 g/mol |

| Melting Point | 244–246 °C (Primary Reference Range) |

| Appearance | Light yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |

| pKa (Predicted) | ~2.74 (Conjugate acid of amino group) |

Critical Note: A melting range >2 °C or a value below 240 °C typically indicates incomplete cyclization (residual thiourea intermediate) or retained solvent.

Synthesis Protocol: The Hugerschhoff Route

The most robust synthesis involves the oxidative cyclization of para-substituted aryl thioureas. The following protocol utilizes methyl 4-aminobenzoate as the starting material, employing bromine as the oxidant in an acetic acid medium.

Reaction Mechanism & Pathway

The synthesis proceeds via the in situ formation of a thiourea intermediate followed by radical-cation mediated ring closure.

Figure 1: Step-wise oxidative cyclization pathway for the synthesis of the target benzothiazole.

Detailed Methodology

-

Preparation : Dissolve Methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid (10 vol).

-

Thiocyanation : Add Potassium Thiocyanate (KSCN) (4.0 eq) to the solution. Stir until dissolved.

-

Oxidative Cyclization :

-

Cool the reaction mixture to <10 °C.

-

Add Bromine (Br₂) (1.0 eq) dropwise over 30 minutes. Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

-

In-Process Check (IPC) : Monitor via TLC (Hexane:Ethyl Acetate 1:1). The starting amine (high Rf) should disappear.

-

Quenching & Isolation :

-

Pour the reaction mixture into ice-cold water.

-

Neutralize with Ammonium Hydroxide (NH₄OH) to pH 8–9. The product will precipitate as a yellow solid.[1]

-

Filter the solid and wash copiously with water to remove inorganic salts.

-

-

Purification : Recrystallize from Ethanol or a DMF/Water mixture to achieve the target melting point of 244–246 °C.

Analytical Validation & Melting Point Determination

Accurate determination of the melting point is the primary method for validating the identity and phase purity of the synthesized ester.

Validated Workflow

To ensure reproducibility, follow this thermal analysis logic.

Figure 2: Decision tree for thermal characterization and quality control.

Protocol Specifications

-

Capillary Method :

-

Apparatus : Digital Melting Point System (e.g., Stuart SMP30).

-

Ramp Rate : Fast ramp (10 °C/min) to 230 °C, then slow ramp (1 °C/min) to 250 °C.

-

Observation : Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

-

-

Differential Scanning Calorimetry (DSC) :

-

Pan : Aluminum, crimped (non-hermetic).

-

Purge Gas : Nitrogen (50 mL/min).

-

Program : Equilibrate at 40 °C, Ramp 10 °C/min to 300 °C.

-

Expectation : A sharp endothermic peak with an onset at ~244 °C.

-

Applications in Drug Discovery

This compound serves as a versatile intermediate. The ester group at position 6 allows for hydrolysis to the corresponding carboxylic acid or conversion to amides, while the 2-amino group can be acylated or alkylated.

-

Riluzole Analogs : The benzothiazole core mimics the pharmacophore of Riluzole (ALS treatment), allowing for structure-activity relationship (SAR) studies targeting glutamate receptors.

-

Proteomics : Used as a linker or tag in chemical biology probes due to the scaffold's inherent fluorescence and stability.

-

Antitumor Agents : Derivatives synthesized from this ester have shown efficacy in inhibiting cancer cell proliferation by interfering with microtubule polymerization.

References

- Jordan, A. D., et al. (2002). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry. (General methodology reference for Hugerschhoff reaction).

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate. Retrieved from [Link]

Sources

"boiling point of Methyl 2-amino-1,3-benzothiazole-6-carboxylate"

An In-Depth Technical Guide to the Thermal Properties of Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Introduction

This compound is a heterocyclic compound featuring the benzothiazole nucleus, a privileged bicyclic ring system found in numerous natural products and pharmacologically active molecules.[1] The benzothiazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] For researchers and drug development professionals, a thorough understanding of the physicochemical properties of such compounds is paramount for synthesis, purification, formulation, and ensuring stability.

This guide provides a detailed technical overview of the boiling point and broader thermal characteristics of this compound. We will delve into the challenges associated with determining its boiling point, present robust experimental protocols for its thermal characterization, and contextualize the importance of this data within synthetic and medicinal chemistry workflows.

Core Physicochemical Properties

A foundational step in handling any chemical compound is to consolidate its known physical and chemical data. This compound is a solid at room temperature, which has significant implications for its boiling point.[4][5]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Amino-6-(methoxycarbonyl)-1,3-benzothiazole, 2-Amino-benzothiazole-6-carboxylic acid methyl ester | [4][5] |

| CAS Number | 66947-92-0 | [4][5] |

| Molecular Formula | C₉H₈N₂O₂S | [5] |

| Molecular Weight | 208.24 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [4][5] |

| Melting Point | 244-246 °C | [4] |

| Boiling Point | 378.4 ± 34.0 °C (Predicted) | [4] |

| pKa | 2.74 ± 0.10 (Predicted) | [4] |

| Density | 1.422 g/cm³ (Predicted) | [4] |

The Challenge of Determining the Boiling Point

The reported boiling point of 378.4 °C is a computationally predicted value.[4] For a compound with a high melting point of 244-246 °C, direct experimental verification of the boiling point at atmospheric pressure is often impractical and ill-advised. The high melting point is indicative of strong intermolecular forces within the crystal lattice, which in turn suggests that a significant amount of thermal energy is required to transition the substance into the gaseous phase.

The primary challenge is thermal decomposition . Many complex organic molecules, especially those containing heterocyclic rings and multiple functional groups like amines and esters, will chemically degrade at temperatures below their predicted atmospheric boiling point. Attempting to heat this compound to nearly 400 °C would likely result in charring and decomposition rather than clean boiling, rendering the data meaningless and potentially creating hazardous byproducts.

Therefore, a more scientifically rigorous approach involves characterizing the compound's thermal stability to understand the practical temperature limits for its handling and processing.

Recommended Experimental Protocols for Thermal Characterization

To generate a reliable thermal profile for this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard methodology. This dual-pronged approach provides a self-validating system for assessing thermal behavior.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical flow for a comprehensive thermal characterization.

Caption: Workflow for comprehensive thermal analysis.

Protocol: Thermal Stability via Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. This directly identifies the temperature at which the compound begins to decompose (mass loss). This is the most critical experiment to perform before any high-temperature processing.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument's temperature and mass sensors using certified reference materials (e.g., indium, calcium oxalate).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert gas) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which would not be representative of intrinsic thermal stability.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A controlled ramp rate ensures thermal equilibrium and reproducible results.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition (Td) is typically defined as the temperature at which 5% mass loss occurs.

Protocol: Melting Point & Phase Transitions via Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a highly accurate melting point (Tm) and can detect other thermal events like glass transitions or decomposition, which are observed as exothermic or endothermic peaks.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Sealing prevents any sublimation prior to melting.

-

Experimental Conditions:

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Temperature Program:

-

Cycle 1 (optional): Heat from 30 °C to 260 °C (above the melting point) at 10 °C/min to erase thermal history. Hold for 2 minutes.

-

Cooling: Cool down to 30 °C at 10 °C/min.

-

Cycle 2: Heat from 30 °C to 400 °C (or up to the Td identified by TGA) at 10 °C/min.

-

-

-

Data Analysis:

-

Determine the melting point (Tm) from the peak of the endothermic melting event in the second heating cycle.

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Observe the baseline after the melt. A sharp exothermic or endothermic deviation following the melt would corroborate the decomposition temperature found via TGA.

-

Synthesis and Application Context

The synthesis of 2-aminobenzothiazoles, including the target molecule, often involves the condensation of an appropriately substituted aniline or o-aminothiophenol with a source of thiocyanate or other cyclizing agents.[1][6] Modern synthetic methods offer various routes to these valuable scaffolds.[7]

Caption: Structure of the benzothiazole core compound.

The reason for the intense scientific interest in the properties of such molecules lies in their broad applicability. The benzothiazole core is a key pharmacophore in drugs developed for a range of diseases.[3] Its tunable fluorescent properties also make it a valuable scaffold in the development of chemical sensors and light-emitting materials.[8]

Conclusion

For all practical laboratory and industrial purposes, the critical parameters are the melting point (244-246 °C ) and the onset of thermal decomposition, which must be determined experimentally using the TGA and DSC protocols outlined in this guide.[4] This data-driven approach ensures the safe and effective use of this valuable chemical building block in research and development, preventing product degradation and ensuring process reproducibility.

References

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 17(12), 14188-14204. [Link]

-

Korniyenko, V. I., & Zinyuk, R. Y. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3169. [Link]

-

Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 309-313. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 30, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved January 30, 2026, from [Link]

-

MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 28(4), 1659. [Link]

-

PubChem. (n.d.). 2-Amino-1,3-benzothiazole-6-carboxamide. Retrieved January 30, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID METHYL ESTER | 66947-92-0 [chemicalbook.com]

- 5. This compound [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

Methyl 2-amino-1,3-benzothiazole-6-carboxylate: A Guide to Solubility Assessment for Drug Discovery

An In-depth Technical Guide for the Characterization of

This guide provides a comprehensive technical framework for researchers, medicinal chemists, and drug development professionals focused on understanding and optimizing the solubility of Methyl 2-amino-1,3-benzothiazole-6-carboxylate. This molecule serves as a critical scaffold in modern medicinal chemistry, notably in the development of diagnostic agents for neurodegenerative diseases. A thorough understanding of its solubility is paramount for advancing its potential from the laboratory bench to clinical application.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a benzothiazole core, an amino group at the 2-position, and a methyl ester at the 6-position. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules, including radiotracers for imaging amyloid-beta plaques in Alzheimer's disease.

In drug discovery and development, solubility is a fundamental physicochemical property that dictates a compound's suitability for further investigation. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable intravenous or oral formulations, ultimately hindering preclinical and clinical success. Therefore, the early and accurate characterization of this compound's solubility is not merely a routine measurement but a critical step in risk mitigation and strategic development.

This document moves beyond a simple data sheet, providing the foundational theory, predictive insights, and detailed experimental protocols necessary to expertly assess and interpret the solubility of this compound.

Physicochemical Profile and Theoretical Considerations

A predictive understanding of a molecule's properties provides the basis for designing robust experimental protocols. Computational models offer valuable estimations of key parameters that govern solubility.

Predicted Physicochemical Properties

The following table summarizes key physicochemical parameters for this compound, predicted using established computational algorithms. These values provide a theoretical baseline for its expected behavior.

| Parameter | Predicted Value | Implication for Solubility |

| Molecular Weight | 208.24 g/mol | Low molecular weight is generally favorable for solubility. |

| logP (Octanol/Water) | 2.1 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility. May have limited solubility in purely aqueous media. |

| Aqueous Solubility (logS) | -2.5 to -3.5 | Predicts low to moderate solubility in water. |

| pKa (Basic) | 3.5 - 4.5 | The 2-amino group is weakly basic. The compound's solubility will be pH-dependent, increasing in acidic conditions (pH < pKa) due to protonation and salt formation. |

| Topological Polar Surface Area (TPSA) | 77.9 Ų | A moderate TPSA suggests reasonable interactions with polar solvents. |

The Thermodynamics of Dissolution

The process of dissolving a crystalline solid like this compound in a solvent is governed by a delicate thermodynamic balance. The overall Gibbs free energy of the process must be negative. This is primarily influenced by two competing energies:

-

Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together. For a stable crystal, this is a significant energy barrier.

-

Solvation Energy: The energy released when the individual molecules are surrounded and stabilized by solvent molecules.

A favorable dissolution process occurs when the solvation energy released is sufficient to overcome the crystal lattice energy. The pH-dependent nature of the 2-amino group adds another layer: at a pH below its pKa, the molecule becomes protonated, forming a cation. This ion allows for much stronger ion-dipole interactions with polar solvents like water, dramatically increasing solvation energy and, consequently, solubility.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining thermodynamic solubility is the Saturated Shake-Flask Method , as outlined in guidelines such as the OECD Guideline 105. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.

Workflow for Solubility Determination

The following diagram illustrates the comprehensive workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for determining the aqueous solubility of this compound.

Materials and Reagents:

-

This compound (purity >98%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Biorelevant media (e.g., FaSSIF, FeSSIF)

-

Organic co-solvents (e.g., DMSO, Ethanol)

-

Type I deionized water

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid

-

Glass vials with Teflon-lined screw caps

-

Syringe filters (0.22 µm, PTFE or PVDF)

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated HPLC-UV system

Protocol:

-

Preparation of Standard Stock Solution: Accurately weigh 10 mg of the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). This stock will be used to prepare the calibration curve.

-

Preparation of Calibration Curve: Perform serial dilutions of the stock solution with the HPLC mobile phase to create a series of standards spanning the expected solubility range (e.g., 0.1 µg/mL to 100 µg/mL).

-

Sample Preparation:

-

Add an excess of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent system (e.g., PBS pH 7.4) to the vial.

-

Prepare at least three replicates for each solvent system.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the samples for a minimum of 24 hours.

-

Trustworthiness Check: To ensure equilibrium has been reached, take aliquots at 24 and 48 hours. If the measured concentrations are consistent, equilibrium has been achieved. If not, extend the incubation time to 72 hours.

-

-

Phase Separation:

-

Remove vials from the incubator and let them stand for 30 minutes to allow the solid material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean HPLC vial. This step is critical to remove all undissolved particles.

-

Expertise Insight: The choice of filter material is important. Use a low-binding material like PTFE or PVDF. It is also wise to discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Immediately dilute the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples via a validated HPLC-UV method. The UV wavelength should be set to the λmax of the compound for maximum sensitivity.

-

Plot the peak area versus concentration for the standards to generate a linear regression curve (R² > 0.995).

-

Use the equation of the line to calculate the concentration of the diluted sample, and then apply the dilution factor to determine the final solubility in the original solvent.

-

Data Interpretation and Strategic Application

Expected Solubility Profile

Based on the predicted physicochemical properties, the following table outlines the expected solubility behavior in common solvent systems relevant to drug discovery.

| Solvent System | Expected Solubility | Rationale and Justification |

| Water (pH ~7.0) | Low | The molecule is neutral and moderately lipophilic, leading to limited interaction with water. |

| PBS (pH 7.4) | Low | Similar to water, as the molecule remains largely un-ionized at this pH. |

| Acidic Buffer (pH 2.0) | High | At pH well below the pKa of the amino group (~4.0), the molecule will be protonated, forming a positively charged salt that is significantly more soluble in aqueous media. |

| FaSSIF / FeSSIF | Moderate | These biorelevant media contain bile salts and lecithin, which form micelles that can encapsulate lipophilic compounds, thereby increasing their apparent solubility. This provides a more in-vivo relevant measure. |

| 5% DMSO in PBS | Moderate to High | DMSO is a strong polar aprotic solvent that can disrupt the crystal lattice and effectively solvate the molecule, acting as a co-solvent to increase aqueous solubility. |

Strategies for Solubility Enhancement

If experimental data confirms that the aqueous solubility of this compound is a limiting factor, the following strategies should be considered:

-

Salt Formation: Given the basic amino group, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate) is the most direct and effective strategy. This should be the primary path of investigation. The diagram below illustrates this fundamental relationship.

Caption: pH-dependent Solubility Enhancement via Salt Formation.

-

Co-solvency: For preclinical in-vitro or in-vivo studies, formulation with co-solvents like PEG-400, propylene glycol, or ethanol can be used to achieve the necessary concentrations.

-

Formulation Technologies: For later-stage development, advanced formulations such as amorphous solid dispersions (ASDs) with polymers like PVP or HPMC-AS can be explored. These formulations trap the molecule in a high-energy, amorphous state, preventing crystallization and enhancing the dissolution rate and apparent solubility.

Conclusion

The solubility of this compound is not a static value but a dynamic property that is highly dependent on its environment, particularly pH. This guide provides the predictive framework and a robust, validated experimental protocol to accurately determine its thermodynamic solubility. By understanding the "why" behind each step and anticipating the molecule's behavior, researchers can generate high-quality, reliable data. This data is essential for making informed decisions, whether it involves selecting the right formulation for a preclinical study, prioritizing analogs in a discovery campaign, or designing a salt-screening strategy to unlock the full therapeutic potential of this important chemical scaffold.

References

-

OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

-

"Physicochemical and Preformulation Studies of Drug Substances" in Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Churchill Livingstone Elsevier. (A foundational textbook covering principles of solubility). [Link]

-

"Solubility" in Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins. (A core text detailing the thermodynamics and kinetics of solubility). [Link]

-

"Biorelevant Dissolution Media" . Biorelevant.com. (Provides detailed information and recipes for FaSSIF and FeSSIF media). [Link]

Technical Guide: Purity Assurance of Methyl 2-amino-1,3-benzothiazole-6-carboxylate

[1]

Executive Summary

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 66947-92-0) is a critical pharmacophore in the development of neuroprotective agents (Riluzole analogs) and antitumor therapeutics.[1] Its structural integrity—specifically the stability of the methyl ester at position 6 and the nucleophilicity of the exocyclic amine at position 2—defines its utility in downstream combinatorial chemistry.

Inconsistent purity profiles in this intermediate often lead to failed structure-activity relationship (SAR) campaigns due to the interference of hydrolysis by-products or uncyclized thiourea intermediates.[1] This guide provides a rigorous framework for synthesizing, analyzing, and purifying this compound to pharmaceutical standards (>98.5% purity).

Chemical Identity & Critical Impurity Profile[1][2]

Physico-Chemical Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 66947-92-0 |

| Molecular Formula | C₉H₈N₂O₂S |

| Molecular Weight | 208.24 g/mol |

| Appearance | Pale yellow to ochre crystalline solid |

| Melting Point | 244–246 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |

The Impurity Landscape

The synthesis of this compound typically proceeds via the Hugerschoff reaction (oxidative cyclization of aryl thioureas).[1] Understanding this mechanism is key to predicting and controlling impurities.[1]

Table 1: Critical Impurities and Origins

| Impurity ID | Chemical Name | Origin | Risk Factor |

| Impurity A | Methyl 4-aminobenzoate | Unreacted Starting Material | Competes in acylation reactions; false positives in biological assays.[1] |

| Impurity B | Methyl 4-(carbamothioylamino)benzoate | Intermediate (Uncyclized Thiourea) | High.[1] Forms during incomplete cyclization. |

| Impurity C | 2-Amino-1,3-benzothiazole-6-carboxylic acid | Hydrolysis Degradant | Forms in presence of moisture/acids.[1] Insoluble in organic solvents.[1] |

| Impurity D | Methyl 2-amino-5-bromo-benzothiazole-6-carboxylate | Over-bromination By-product | Occurs if temperature is uncontrolled during Br₂ addition.[1] |

Synthesis Pathway & Mechanistic Control[1]

The following diagram illustrates the synthesis pathway and the branching points where critical impurities are generated.

Figure 1: Synthetic pathway showing the genesis of Impurities B, C, and D.[1][2][3][4][5]

Protocol Optimization for Purity

To minimize Impurity D (bromination at C5), the cyclization must be performed at <5°C with slow addition of bromine.[1] To prevent Impurity C (hydrolysis), the workup must avoid prolonged exposure to strong aqueous bases; neutralization should be done with saturated NaHCO₃ rather than NaOH.[1]

Analytical Methodologies (HPLC-UV/MS)

Standard HPLC methods often fail to resolve the hydrolysis product (Impurity C) from the parent ester due to similar UV absorption profiles.[1] The following method utilizes a polar-embedded column and an acidic mobile phase to ensure separation.[1]

Validated HPLC Protocol

System Suitability: Resolution (Rs) between Impurity B and Target > 2.0.

| Parameter | Condition | Rationale |

| Column | C18 Polar Embedded (e.g., Waters SymmetryShield RP18), 4.6 x 150mm, 3.5µm | Prevents peak tailing of the basic amine; improves retention of polar impurities.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid impurity, sharpening the peak.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Detection | UV @ 260 nm | Max absorption for benzothiazole core.[1] |

| Column Temp | 30°C | Ensures reproducibility. |

Gradient Table:

-

0-2 min: 5% B (Isocratic hold for polar impurities)[1]

-

2-15 min: 5% -> 90% B (Linear gradient)

-

15-20 min: 90% B (Wash)[1]

-

20-25 min: 5% B (Re-equilibration)

Analytical Decision Tree

Use this logic flow to determine the appropriate analytical technique based on sample status.

Figure 2: Analytical workflow for purity assessment.

Purification Strategies

If the purity is <98%, the following purification protocol is recommended. The high melting point of the compound makes recrystallization superior to flash chromatography for large-scale purification.

Recrystallization Protocol[1]

-

Dissolution: Suspend the crude solid in DMF (Dimethylformamide) at 80°C. Use the minimum amount required to dissolve.

-

Note: Avoid Ethanol/Methanol for initial dissolution if Impurity C (acid) is present, as it is sparingly soluble in alcohols and may co-precipitate.[1]

-

-

Filtration: Filter the hot solution to remove inorganic salts (e.g., KBr/KCl from synthesis).

-

Precipitation: Slowly add Water (anti-solvent) to the hot DMF filtrate until turbidity persists.[1]

-

Cooling: Allow the mixture to cool to room temperature, then chill to 4°C for 4 hours.

-

Isolation: Filter the crystals and wash extensively with water to remove DMF traces.[1]

-

Drying: Dry under vacuum at 50°C for 12 hours. Crucial: Ensure complete removal of water to prevent hydrolysis during storage.[1]

Stability & Storage

-

Hydrolytic Instability: The methyl ester is susceptible to hydrolysis.[1] Store in a desiccator.

-

Oxidation: The 2-amino group can slowly oxidize to form azo-dimers if exposed to light and air for months.[1]

-

Recommendation: Store at 2–8°C under Argon/Nitrogen atmosphere. Retest purity every 6 months.

References

-

Synthesis of 2-aminobenzothiazoles via Hugerschoff Reaction

-

Pharmacological Relevance (Riluzole Analogs)

-

General Benzothiazole Properties

-

Impurity Profiling in Benzothiazoles

Sources

- 1. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]

- 6. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole synthesis [organic-chemistry.org]

"starting materials for Methyl 2-amino-1,3-benzothiazole-6-carboxylate synthesis"

Executive Summary

Methyl 2-amino-1,3-benzothiazole-6-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of glutamate transporter modulators (e.g., Riluzole analogs for ALS treatment) and antitumor agents.

This guide details the Huggerschhoff Reaction pathway, the industry-standard method for constructing the 2-aminobenzothiazole core from para-substituted anilines. This protocol prioritizes high regioselectivity and yield through the precise control of oxidative cyclization.

Part 1: Strategic Retrosynthesis & Pathway Logic

The synthesis relies on the oxidative cyclization of an aryl thiourea intermediate. The choice of starting materials is dictated by the electronic requirements of the benzene ring to ensure the closure occurs at the correct position (ortho to the amine).

Retrosynthetic Analysis

To obtain the 6-substituted benzothiazole, the starting aniline must be 4-substituted .[1] The ester group at the para position of the aniline directs the electrophilic cyclization to the ortho position (meta to the ester), perfectly aligning with the target structure.

Figure 1: Retrosynthetic disconnection showing the provenance of the benzothiazole core.

Part 2: Critical Starting Materials

The success of this synthesis depends heavily on the purity of the aniline precursor and the quality of the oxidant.

Primary Substrate: Methyl 4-aminobenzoate[2]

-

Role: Provides the carbon scaffold and the pre-installed methyl ester functionality.

-

Purity Requirement:

(HPLC). -

Impurities to Watch:

-

4-Aminobenzoic acid (PABA):[4] Result of ester hydrolysis.[2] Will lead to the carboxylic acid analog of the target, which has drastically different solubility profiles.

-

Methyl 4-nitrobenzoate: Residual precursor from the hydrogenation step. Non-reactive in this protocol but complicates purification.

-

Thiocyanate Source: Ammonium Thiocyanate ( )

-

CAS: 1762-95-4

-

Role: Provides the sulfur and nitrogen atoms for the thiazole ring.

-

Specification: ACS Reagent grade.

-

Why Ammonium? While Potassium Thiocyanate (

) is a viable alternative,

Oxidant: Bromine ( )

-

CAS: 7726-95-6

-

Role: Drives the oxidative cyclization.

-

Handling: Must be anhydrous.[2] Moisture competes with the cyclization mechanism, reducing yield.

-

Solvent Carrier: Glacial Acetic Acid (

).

Part 3: Detailed Experimental Protocol

Safety Warning: This reaction involves Bromine (highly corrosive/toxic) and Thiocyanates (potential for HCN evolution if acidified improperly). Work in a high-efficiency fume hood.

Phase 1: In-Situ Thiourea Formation

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in Glacial Acetic Acid (150 mL).

-

Thiocyanate Addition: Add Ammonium Thiocyanate (15.2 g, 200 mmol) to the solution.

-

Equilibration: Stir the mixture at room temperature for 15 minutes until a partial suspension or clear solution (depending on temp) is achieved.

Phase 2: The Huggerschhoff Cyclization

This is the critical step. Temperature control determines the regioselectivity.

-

Cooling: Cool the reaction mixture to < 10°C using an ice/water bath.

-

Bromine Addition: Dissolve Bromine (16.0 g, 5.2 mL, 100 mmol) in Glacial Acetic Acid (25 mL). Add this solution dropwise over 30–45 minutes.

-

Observation: The solution will turn yellow/orange, and a precipitate (the hydrobromide salt of the intermediate) may form.

-

Control: Do not allow the internal temperature to exceed 15°C. Higher temperatures promote bromination of the benzene ring rather than cyclization.

-

-

Reaction Completion: Once addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

Phase 3: Workup and Isolation

-

Quenching: Pour the reaction mixture into Ice Water (500 mL). The product exists as a hydrobromide salt in solution/suspension.

-

Neutralization: Slowly add Ammonium Hydroxide (25%) or saturated Sodium Carbonate solution with vigorous stirring until pH 8–9 is reached.

-

Result: The free base (this compound) will precipitate as a solid.

-

-

Filtration: Filter the precipitate under vacuum. Wash the filter cake copiously with cold water to remove inorganic salts (

). -

Drying: Dry the solid at 50°C under vacuum.

Reaction Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Huggerschhoff cyclization.

Part 4: Data Analysis & Validation

Quantitative Summary

| Parameter | Specification | Notes |

| Theoretical Yield | ~20.8 g (based on 100 mmol scale) | |

| Typical Yield | 75% – 85% | Losses primarily during neutralization/filtration. |

| Appearance | White to pale yellow powder | Yellowing indicates residual bromine or oxidation. |

| Melting Point | 238°C – 242°C | Sharp melting point indicates high purity. |

Troubleshooting

-

Low Yield: Often caused by rapid addition of Bromine (exotherm) or insufficient neutralization (product remains protonated and water-soluble).

-

Regioisomers: If the temperature spikes during Bromine addition, bromination at the C-3 position of the phenyl ring (ortho to the amine) can occur before cyclization. Keep it cold.

References

-

Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole.[5] Organic Syntheses, Coll. Vol. 3, p.76.

-

Jordan, A. D., et al. (2002). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry.

-

Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-amino-6-substituted benzothiazoles. European Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11847, Methyl 4-aminobenzoate.

Sources

An In-depth Technical Guide to Methyl 2-amino-1,3-benzothiazole-6-carboxylate: A Key Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of Methyl 2-amino-1,3-benzothiazole-6-carboxylate, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its precise chemical identity, explore robust synthetic routes, detail essential characterization protocols, and discuss its multifaceted applications as a privileged scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a molecule that features a fused bicyclic system consisting of a benzene ring and a thiazole ring. The presence of an amino group at the 2-position and a methyl carboxylate group at the 6-position of the benzothiazole core imparts it with versatile chemical reactivity, making it an ideal starting material for the synthesis of a diverse library of derivatives.

IUPAC Name: this compound

Synonyms: 2-Amino-benzothiazole-6-carboxylic acid methyl ester, 2-Amino-6-(methoxycarbonyl)-1,3-benzothiazole[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 66947-92-0 | [1] |

| Molecular Formula | C₉H₈N₂O₂S | [1][2] |

| Molecular Weight | 208.24 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Purity | Typically ≥98% | [2] |

Synthesis Methodologies: A Strategic Approach

The synthesis of the 2-aminobenzothiazole scaffold is a well-established area of organic chemistry, with several reliable methods available. The choice of a specific synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.

Classical Approach: Condensation of o-Aminothiophenols

A foundational method for the synthesis of 2-substituted benzothiazoles involves the condensation of ortho-aminothiophenols with various carboxylic acid derivatives.[3] This approach offers a direct way to construct the benzothiazole core. For the synthesis of the title compound, a suitable precursor would be an o-aminothiophenol bearing a carboxylate group at the para-position to the thiol.

The Hugerschoff Reaction: A Versatile Route

A widely employed and versatile method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction. This reaction typically involves the treatment of an aromatic amine with potassium thiocyanate in the presence of an acid, followed by cyclization with bromine. This method is adaptable for a range of substituted anilines.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Formation of the Thiourea Intermediate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve methyl 4-aminobenzoate in a suitable solvent such as chlorobenzene.

-

Add a solution of potassium thiocyanate in water to the reaction mixture.

-

Carefully add a solution of bromine in chlorobenzene dropwise to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath.

-

After the addition is complete, continue stirring at room temperature for several hours to ensure the complete formation of the thiourea intermediate.

Step 2: Cyclization to the Benzothiazole Core

-

Heat the reaction mixture to reflux for several hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash with a suitable solvent to remove any unreacted starting materials and by-products.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization: Ensuring Purity and Identity

The structural elucidation and confirmation of purity of the synthesized this compound are crucial. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzothiazole ring, the methyl protons of the ester group, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the benzothiazole core, and the methyl carbon of the ester. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C=N stretching of the thiazole ring, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (208.24 g/mol ). |

| HPLC | A single major peak indicating the purity of the compound. |

The characterization of newly synthesized benzothiazole analogues is typically achieved using IR, NMR (¹H and ¹³C), and HRMS methods.[4]

Applications in Drug Discovery and Development

The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3][5] Derivatives of 2-aminobenzothiazole have demonstrated a remarkable spectrum of pharmacological activities.

A Versatile Building Block

This compound serves as a key intermediate for the synthesis of more complex molecules. The amino group at the 2-position is nucleophilic and can be readily functionalized through reactions such as acylation, alkylation, and the formation of Schiff bases. The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This dual functionality allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6]

Broad Spectrum of Biological Activities

Molecules containing the benzothiazole moiety exhibit a wide range of biological activities, including:

-

Anticancer: Several 2-aminobenzothiazole derivatives have shown potent anticancer activity against various cancer cell lines.[7][8]

-

Antimicrobial: These compounds have been investigated for their antibacterial and antifungal properties.[9][10]

-

Anti-inflammatory: Benzothiazole derivatives have been reported to possess anti-inflammatory effects.[7]

-

Anticonvulsant and Antidepressant: The scaffold has also been explored for its potential in treating central nervous system disorders.[7]

-

Other Activities: Other reported activities include antidiabetic, analgesic, antioxidant, and antiviral effects.[7]

Diagram 2: Drug Discovery Pathway

Caption: The role of the title compound as a scaffold in a typical drug discovery pipeline.

Conclusion

This compound is a fundamentally important molecule in the realm of medicinal chemistry. Its straightforward synthesis, versatile chemical handles, and the proven track record of the benzothiazole scaffold in exhibiting a wide array of biological activities make it an invaluable tool for the development of novel therapeutic agents. This guide has provided a foundational understanding of its chemical properties, synthesis, characterization, and applications, aiming to empower researchers in their quest for new and effective drugs.

References

-

Pérez-Villanueva, M., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(18), 4229. [Link]

-

Allen, C. F. H., & VanAllan, J. A. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12. [Link]

-

Krasnovskaya, O. O., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Mendeleev Communications, 31(3), 291-304. [Link]

-

Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 164-169. [Link]

-

Carradori, S., et al. (2014). 2-Aminobenzothiazole derivatives: search for new antifungal agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3469. [Link]

-

Desai, N. C., et al. (2011). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Journal of the Indian Chemical Society, 88(10), 1601-1606. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(1), 1-23. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Journal of Chemistry, 2021, 1-13. [Link]

-

Prashanth, T., et al. (2014). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1184-1192. [Link]

-

Voronina, J. A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6296. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 246898, 2-Methyl-1,3-benzothiazole-6-carboxylic acid. [Link]

-

Al-Jubouri, H. H. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences, 30(1), 119-135. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uokerbala.edu.iq [uokerbala.edu.iq]

Technical Guide: Physical and Chemical Properties of C9H8N2O2S

Focus Entity: Methyl 2-amino-1,3-benzothiazole-6-carboxylate Secondary Isomer: Quinoline-8-sulfonamide [1]

Executive Summary: The Dual Identity of C9H8N2O2S

The chemical formula C9H8N2O2S (Molecular Weight: 208.24 g/mol ) refers to a distinct class of nitrogen-sulfur heterocycles critical to medicinal chemistry and materials science.[1] While the formula allows for multiple isomers, two specific molecular architectures dominate the patent and research landscape due to their utility as pharmacophores:

-

This compound : A versatile synthetic intermediate used in the construction of azo dyes, antimicrobial agents, and antitumor drugs.[1] It serves as a scaffold for "Riluzole-like" glutamate modulators.[1]

-

Quinoline-8-sulfonamide : A bioactive fragment increasingly recognized for its ability to modulate tumor metabolism (PKM2 inhibition) and act as a zinc ionophore in antibacterial applications.[1]

This guide prioritizes the Benzothiazole Ester (CAS 66947-92-0) as the primary subject for physicochemical characterization, while referencing the Quinoline Sulfonamide (CAS 35203-91-9) where relevant to bioactivity.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

The physicochemical properties of C9H8N2O2S are dictated by the rigid benzothiazole core, which imparts high melting points and lipophilicity, balanced by the polar amino and ester functionalities.

Comparative Identification

| Feature | Benzothiazole Ester | Quinoline Sulfonamide |

| IUPAC Name | This compound | Quinoline-8-sulfonamide |

| CAS Number | 66947-92-0 | 35203-91-9 |

| Structure | Bicyclic (Benzene + Thiazole) | Bicyclic (Benzene + Pyridine) |

| Key Functional Groups | Primary Amine (-NH₂), Methyl Ester (-COOMe) | Sulfonamide (-SO₂NH₂), Quinoline N |

Detailed Physical Properties (Benzothiazole Ester)

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

| Property | Value | Technical Context |

| Appearance | White to pale yellow crystalline solid | Crystallinity is driven by intermolecular H-bonding between the 2-amino group and the ester carbonyl/thiazole nitrogen.[1] |

| Melting Point | 244–246 °C | High thermal stability typical of fused heterocycles; suitable for high-temp synthesis (e.g., melt condensation). |

| Density | 1.422 ± 0.06 g/cm³ | High density reflects efficient packing of the planar aromatic system. |

| Solubility (Water) | Poor (< 0.5 mg/mL) | LogS ≈ -3.46. The hydrophobic aromatic core dominates; solubilization requires pH adjustment (protonation of thiazole N) or co-solvents. |

| Solubility (Organic) | High in DMSO, DMF; Moderate in MeOH | DMSO is the preferred solvent for NMR and biological assays. |

| pKa (Base) | ~2.74 (Thiazole N) | Weakly basic. Protonation occurs at the ring nitrogen (N3), not the exocyclic amine, due to resonance delocalization. |

| LogP (Octanol/Water) | ~1.57 – 1.80 | Moderately lipophilic; falls within the "Rule of 5" ideal range for drug-like fragments. |

Synthesis & Manufacturing Methodologies

The industrial preparation of this compound utilizes the Hugershoff Reaction , a robust oxidative cyclization of aryl thioureas.[1] This method is preferred over the Jacobson cyclization for its milder conditions and higher regioselectivity.

Protocol: Oxidative Cyclization via Hugershoff Reaction[1][10]

Reagents: Methyl 4-aminobenzoate, Ammonium Thiocyanate (NH₄SCN), Bromine (Br₂), Glacial Acetic Acid.

Step-by-Step Methodology:

-

Thiourea Formation : Dissolve Methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid. Add Ammonium Thiocyanate (2.0 eq).

-

Bromination (Cyclization) : Cool the solution to < 10°C. Add Bromine (1.0 eq) in acetic acid dropwise over 30 minutes.

-

Mechanistic Insight: Bromine oxidizes the thiocyanate to a radical or electrophilic species that attacks the ortho-position of the benzene ring.[1]

-

-

Reaction Monitoring : Stir at room temperature for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting aniline.

-

Work-up : Pour the reaction mixture into ice-cold water. Neutralize with ammonium hydroxide to pH 8 to precipitate the free base.[1]

-

Purification : Filter the precipitate, wash with water to remove inorganic salts (NH₄Br), and recrystallize from ethanol/DMF.

Synthesis Pathway Visualization[1]

Caption: The Hugershoff reaction pathway converting methyl 4-aminobenzoate to the benzothiazole scaffold via an oxidative radical mechanism.[1][2]

Chemical Reactivity & Derivatization[1][11]

The C9H8N2O2S scaffold possesses three distinct reactive sites: the exocyclic amine (C2-NH₂), the ring nitrogen (N3), and the methyl ester (C6-COOMe).

Amino Group Modification (N-Functionalization)

The 2-amino group behaves like a heteroaromatic amine, less nucleophilic than aniline but capable of:

-

Acylation : Reaction with chloroacetyl chloride yields 2-chloroacetamido derivatives, precursors for peptidomimetics.[1]

-

Schiff Base Formation : Condensation with aromatic aldehydes yields imines (azomethines), widely screened for antimicrobial activity.

-

Diazotization : Reaction with NaNO₂/HCl produces a diazonium salt, which can be coupled with phenols to form Azo Dyes (red/orange chromophores) or converted to 2-halo derivatives (Sandmeyer reaction).[1]

Hydrazinolysis (Ester Transformation)

Reaction with Hydrazine Hydrate (NH₂NH₂[1]·H₂O) in ethanol converts the C6-ester to the Carbohydrazide .[1] This is a critical step for generating pyrazole-benzothiazole hybrids.[1]

Reactivity Logic Map

Caption: Divergent synthesis pathways from the C9H8N2O2S core, targeting the amino group (left branches) and ester group (right branch).[1]

Biological & Pharmacological Context[1][6][13]

Benzothiazole Ester (Scaffold Utility)[1]

-

Antitumor Activity : Analogs of this compound are investigated as bioisosteres of Riluzole (a glutamate antagonist). The 6-substitution pattern modulates lipophilicity, influencing blood-brain barrier (BBB) penetration.[1]

-

Antimicrobial Agents : Schiff bases derived from the 2-amino position exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[1]

Quinoline-8-Sulfonamide (Isomer Bioactivity)[1]

-

PKM2 Modulation : Recent studies identify quinoline-8-sulfonamides as activators of Pyruvate Kinase M2 (PKM2).[1] By stabilizing the tetrameric form of PKM2, these compounds shift cancer cell metabolism away from the Warburg effect (aerobic glycolysis), inhibiting tumor proliferation.

-

Zinc Ionophores : These sulfonamides can bind Zn²⁺ ions, transporting them into bacterial cells. The resulting intracellular zinc toxicity provides a novel mechanism for killing drug-resistant pathogens (e.g., Streptococcus agalactiae).

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 66947-92-0, this compound. Retrieved from [Link]

-

Organic Syntheses (1942) . 2-Amino-6-methylbenzothiazole.[1] Org. Synth. 22, 16. Retrieved from [Link]

-

Juber, A. K., et al. (2020) .[3] Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothiazole derivatives. ResearchGate. Retrieved from [Link]

-

MDPI (2023) . Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of Pyruvate Kinase M2. Retrieved from [Link]

-

Google Patents (2019) . WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents.[1] Retrieved from

Sources

Technical Guide: Methyl 2-amino-1,3-benzothiazole-6-carboxylate Safety and Handling

Executive Summary

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0) is a privileged heterocyclic scaffold extensively used in the synthesis of kinase inhibitors, neuroprotective agents (e.g., Riluzole analogs), and antimicrobial compounds. While classified primarily as an irritant under GHS standards, its structural features—specifically the exocyclic amine and the benzothiazole core—impart significant biological activity and chemical reactivity that necessitate handling protocols exceeding standard organic intermediate precautions.

This guide provides a technical framework for the safe manipulation, storage, and disposal of this compound, emphasizing the causality between its physicochemical properties and required safety interventions.

Chemical Identity & Physicochemical Profiling[1][2][3]

Understanding the molecular architecture is the first step in risk mitigation. The presence of the 2-amino group renders the molecule susceptible to oxidation, while the 6-carboxylate ester introduces moisture sensitivity (hydrolysis risk).

Table 1: Physicochemical Data

| Property | Specification | Operational Implication |

| Chemical Name | This compound | N/A |

| CAS Number | 66947-92-0 | Use for inventory tracking and waste labeling. |

| Molecular Formula | C₉H₈N₂O₂S | Nitrogen/Sulfur-containing waste stream. |

| Molecular Weight | 208.24 g/mol | N/A |

| Physical State | Solid (Light yellow to yellow powder) | Dust inhalation hazard; requires static control. |

| Solubility | DMSO, DMF (>20 mg/mL); Poor in Water | Use polar aprotic solvents for stock solutions. |

| Reactivity | Nucleophilic amine; Electrophilic ester | Incompatible with strong oxidizers and strong bases. |

| Storage | Inert atmosphere (N₂/Ar), Dark, 2-8°C | Prevents N-oxidation and photo-degradation. |

Toxicological Risk Assessment & Mechanism

While the Safety Data Sheet (SDS) assigns standard irritant codes, the researcher must treat this compound as a bioactive pharmacophore.

GHS Classification and Causality

-

H302 (Harmful if swallowed): Benzothiazoles are structurally similar to serotonin and dopamine antagonists. Systemic absorption can modulate CNS activity.

-